molecular formula C6H11NO3 B8563281 Ethyl (ethoxycarbonyl)methanimidate CAS No. 18804-89-2

Ethyl (ethoxycarbonyl)methanimidate

Cat. No.: B8563281
CAS No.: 18804-89-2
M. Wt: 145.16 g/mol
InChI Key: GFZDPFFFELGNRG-UHFFFAOYSA-N
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Description

Ethyl (ethoxycarbonyl)methanimidate is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl (ethoxycarbonyl)methanimidate, and how can researchers optimize reaction conditions for higher yields?

this compound is typically synthesized via condensation reactions. A widely used method involves reacting ethyl chloroformate with amines or carbamoyl chlorides under anhydrous conditions . For instance, triethyl orthoformate can serve as a key reagent in refluxing acetic anhydride to form methanimidate derivatives . Optimization strategies include:

  • Temperature control : Maintaining reflux conditions (~110–120°C) to ensure complete conversion .
  • Solvent selection : Using aprotic solvents (e.g., dioxane) to minimize hydrolysis of sensitive intermediates .
  • Catalyst use : Acidic catalysts (e.g., HCl) can accelerate imidate formation .
    Yield improvements often require iterative adjustments to molar ratios and reaction times, validated by TLC or HPLC monitoring.

Q. How can researchers characterize this compound and confirm its structural integrity post-synthesis?

Characterization involves multi-technique validation:

  • Spectroscopy :
    • IR : Confirm C=N (1650–1700 cm⁻¹) and C=O (1720–1760 cm⁻¹) stretches .
    • ¹H NMR : Identify ethyl group signals (δ 1.2–1.4 ppm for CH₃; δ 4.1–4.3 ppm for CH₂) and imine protons (δ 8.0–8.5 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 366.39 for derivatives) confirm molecular weight .
  • Elemental analysis : Validate purity by comparing experimental vs. calculated C, H, N, and S percentages (e.g., ±0.3% deviation acceptable) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between theoretical and experimental data in the synthesis of this compound derivatives?

Contradictions often arise from side reactions (e.g., hydrolysis) or impurities. Mitigation approaches include:

  • Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations for expected spectral profiles) .
  • Byproduct analysis : Use LC-MS to identify undesired products (e.g., hydrolyzed esters) and adjust reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) .
  • Crystallographic validation : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation (e.g., triclinic P1 symmetry parameters: a = 9.9461 Å, β = 94.220°) .

Q. How can computational methods be integrated with experimental data to elucidate the reaction mechanisms involving this compound?

  • Mechanistic modeling : Use DFT to map energy profiles for key steps (e.g., nucleophilic attack on the imidate carbon) .
  • Transition state analysis : Identify intermediates (e.g., tetrahedral adducts) using Gaussian09 or ORCA software .
  • Kinetic isotope effects (KIE) : Experimental KIE studies combined with computational simulations can distinguish between concerted vs. stepwise pathways .

Q. What are the critical considerations for handling moisture-sensitive intermediates in the synthesis of this compound?

  • Inert atmosphere : Use Schlenk lines or gloveboxes (O₂/H₂O < 1 ppm) during reagent addition .
  • Solvent drying : Pre-dry solvents (e.g., THF over Na/benzophenone) and use molecular sieves for storage .
  • Quenching protocols : Terminate reactions with anhydrous quenching agents (e.g., dry ice in ethanol) to prevent hydrolysis .

Q. How can researchers design experiments to analyze the stability of this compound under varying pH and temperature conditions?

  • Accelerated stability studies :
    • pH variation : Incubate samples in buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C/40°C .
    • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen .
  • Kinetic modeling : Fit degradation data to Arrhenius or Eyring equations to predict shelf-life .

Q. Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing discrepancies in spectroscopic or elemental analysis data?

  • Error propagation : Calculate combined uncertainties for elemental analysis using the formula:
    σtotal=σexp2+σcalc2\sigma_{\text{total}} = \sqrt{\sigma_{\text{exp}}^2 + \sigma_{\text{calc}}^2}

    where σexp\sigma_{\text{exp}} is experimental error and σcalc\sigma_{\text{calc}} is theoretical error .

  • Multivariate analysis : Apply PCA (Principal Component Analysis) to IR/NMR datasets to identify outlier spectra .

Q. How should researchers address low yields in scaled-up syntheses of this compound derivatives?

  • Heat/mass transfer optimization : Use jacketed reactors with controlled stirring rates to ensure uniform heating .
  • Flow chemistry : Transition from batch to continuous flow systems to enhance reproducibility and reduce side reactions .

Properties

CAS No.

18804-89-2

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

ethyl N-ethoxycarbonylmethanimidate

InChI

InChI=1S/C6H11NO3/c1-3-9-5-7-6(8)10-4-2/h5H,3-4H2,1-2H3

InChI Key

GFZDPFFFELGNRG-UHFFFAOYSA-N

Canonical SMILES

CCOC=NC(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 40 ml toluene was dissolved 44.4 g (0.3 mol) of ethyl orthoformate, and while keeping the temperature at 110°-120° C., 18 g (0.2 ml) of urethane and 200 ml of a mixture of sulfuric acid with toluene were dropped thereto spending about 2 hours, during which produced ethanol was distilled out of the reaction vessel. After the dropping had been finished, toluene was removed by distillation. The intended product (9.5 g) was obtained by distillation of the residue; b.p. 72.4° C. (15 mmHg), yield 38.8%.
Quantity
0.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl orthoformate
Quantity
44.4 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
38.8%

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